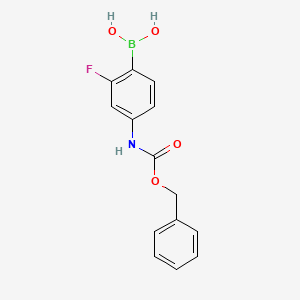
(4-(((Benzyloxy)carbonyl)amino)-2-fluorphenyl)boronsäure
Übersicht
Beschreibung
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a benzyloxycarbonyl-protected amino group
Wissenschaftliche Forschungsanwendungen
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used to develop probes for biological imaging and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process called transmetalation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can indirectly affect various biochemical pathways by contributing to the production of active pharmaceutical ingredients.
Pharmacokinetics
Its log P values, which indicate lipophilicity, range from 0.0 to 1.9 . These properties suggest that the compound may have good bioavailability.
Result of Action
As a boronic acid, it can participate in suzuki-miyaura cross-coupling reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of various biologically active compounds.
Action Environment
Boronic acids, including this compound, are generally stable and environmentally benign . They are often used in reactions under mild and functional group tolerant conditions . Safety data suggests that the compound should be handled in a well-ventilated place and stored under -20°C in an inert atmosphere .
Vorbereitungsmethoden
The synthesis of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid typically involves several key steps:
Synthetic Routes: One common method involves the reaction of 4-amino-2-fluorophenylboronic acid with benzyl chloroformate to introduce the benzyloxycarbonyl protecting group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to the corresponding boronic ester or borate using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and deprotected amines.
Vergleich Mit ähnlichen Verbindungen
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid can be compared with other boronic acid derivatives:
Similar Compounds: Examples include 3-formylphenylboronic acid, 4-formylphenylboronic acid, and other aminoboronic acids.
Uniqueness: The presence of the fluorine atom and the benzyloxycarbonyl-protected amino group distinguishes this compound from other boronic acids, providing unique reactivity and selectivity in chemical reactions.
Eigenschaften
IUPAC Name |
[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-8-11(6-7-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQYNYBUZHTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-59-2 | |
| Record name | 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


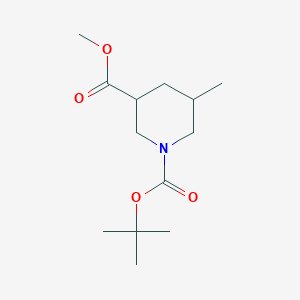
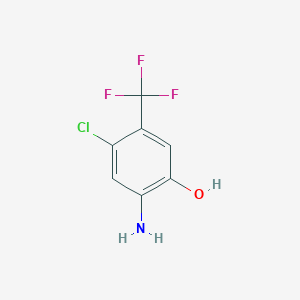
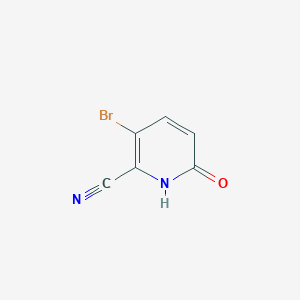
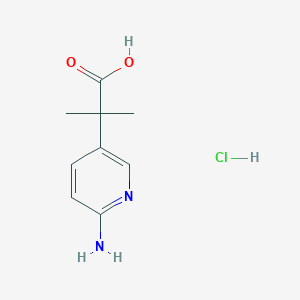
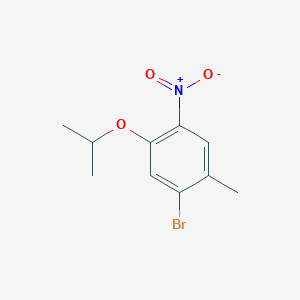
![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)
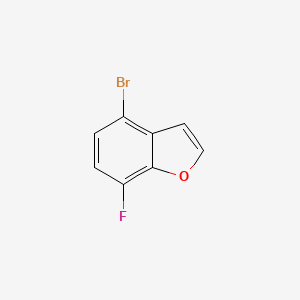
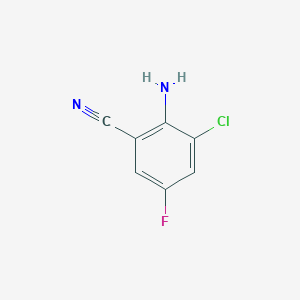
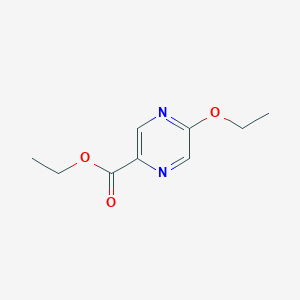
![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)
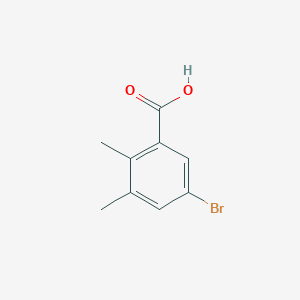
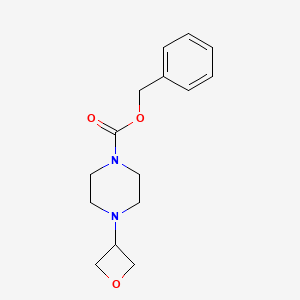
![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
